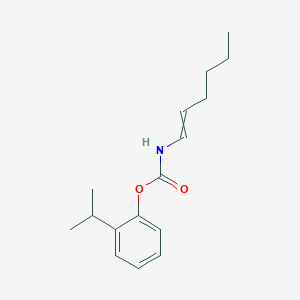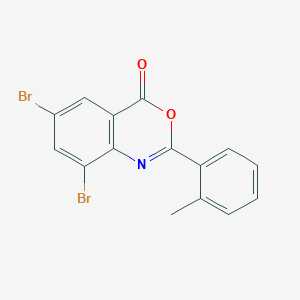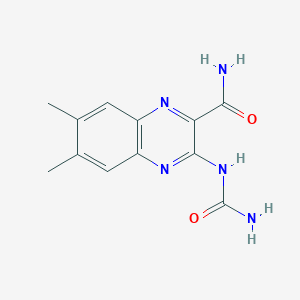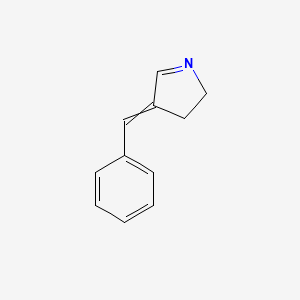![molecular formula C17H18O2 B14395113 Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate CAS No. 87555-73-5](/img/structure/B14395113.png)
Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected at the 1,1’ position, with ethyl and carboxylate functional groups attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenyl magnesium bromide) reacts with an appropriate ester or acid chloride to form the desired biphenyl derivative . The reaction typically requires anhydrous conditions and a suitable solvent, such as diethyl ether or tetrahydrofuran, to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. These methods allow for the efficient synthesis of biphenyl derivatives with high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Mécanisme D'action
The mechanism of action of Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate can be compared to other biphenyl derivatives, such as:
Biphenyl: The parent compound, consisting of two benzene rings without additional functional groups.
Polychlorinated Biphenyls (PCBs): Biphenyl derivatives with chlorine atoms, historically used as dielectric fluids and heat transfer agents.
Fenbufen and Flurbiprofen: Biphenyl derivatives with anti-inflammatory properties, used as non-steroidal anti-inflammatory drugs (NSAIDs).
The uniqueness of Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties compared to other biphenyl derivatives.
Propriétés
Numéro CAS |
87555-73-5 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
ethyl 2,6-dimethyl-4-phenylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-4-19-17(18)16-12(2)10-15(11-13(16)3)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
Clé InChI |
KGZUOBSFACTHQU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)


![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)

![1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14395069.png)
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide](/img/structure/B14395072.png)

![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)

